Tert-butyl 2-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate
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Description
“Tert-butyl 2-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate” is a chemical compound. Based on its name, it contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . It also contains an amino group (NH2) and a trifluoropropyl group (C3H5F3), both of which can significantly affect the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with a tert-butyl carboxylate group and a 2-amino-3,3,3-trifluoropropyl group . Detailed structural analysis would require experimental data such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present . The amino group could potentially be involved in reactions such as amide bond formation, while the carboxylate group could undergo reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the trifluoropropyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-7-5-4-6-9(18)8-10(17)13(14,15)16/h9-10H,4-8,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMNQFIIFHCJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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